molecular formula C6H6N4O2 B3055231 Pyrimidine-4,6-dicarboxamide CAS No. 6345-42-2

Pyrimidine-4,6-dicarboxamide

Cat. No.: B3055231
CAS No.: 6345-42-2
M. Wt: 166.14 g/mol
InChI Key: QZMMMOWLQLKASC-UHFFFAOYSA-N
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Description

Pyrimidine-4,6-dicarboxamide is an organic compound belonging to the class of pyrimidinecarboxylic acids and derivatives Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring this compound is characterized by the presence of carboxamide groups at the 4 and 6 positions of the pyrimidine ring

Mechanism of Action

Target of Action

The primary target of Pyrimidine-4,6-dicarboxamide is Collagenase 3 . Collagenase 3 is an enzyme that plays a crucial role in the breakdown of collagen in the extracellular matrix, which is an integral part of tissue and organ health.

Mode of Action

It is known to interact with its target, collagenase 3 . The specific interactions and resulting changes are still under investigation.

Biochemical Pathways

Pyrimidines play a critical role in cellular metabolism, serving as activated precursors of RNA and DNA . .

Pharmacokinetics

Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .

Result of Action

Given its interaction with Collagenase 3 , it may influence processes related to collagen breakdown.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-4,6-dicarboxamide typically involves the reaction of pyrimidine-4,6-dicarboxylic acid with appropriate amines under specific conditions. One common method is the reaction of pyrimidine-4,6-dicarboxylic acid with ammonium acetate in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional steps for purification and quality control. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-4,6-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide groups to amine groups or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Pyrimidine-4,6-dicarboxylic acid and other oxidized derivatives.

    Reduction: Pyrimidine-4,6-diamine and other reduced forms.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Pyrimidine-4,6-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Pyrimidine derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific properties.

Comparison with Similar Compounds

Pyrimidine-4,6-dicarboxamide can be compared with other similar compounds, such as:

    Pyrimidine-4,6-dicarboxylic acid: The parent compound with carboxylic acid groups instead of carboxamide groups.

    Pyrimidine-4,6-diamine: A reduced form with amine groups at the 4 and 6 positions.

    Pyrimidine-4,6-dicarboxylic acid bis-(4-fluoro-3-methyl-benzylamide): A derivative with substituted benzylamide groups.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of carboxamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

pyrimidine-4,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c7-5(11)3-1-4(6(8)12)10-2-9-3/h1-2H,(H2,7,11)(H2,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMMMOWLQLKASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286237
Record name 4,6-Pyrimidinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6345-42-2
Record name 4,6-Pyrimidinedicarboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Pyrimidinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Pyrimidinedicarboxamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY87UAE3GD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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